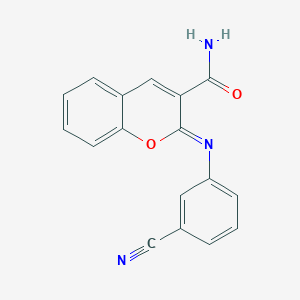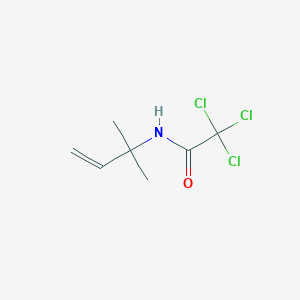
2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide
描述
2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide is a chemical compound with the molecular formula C7H10Cl3NO and a molecular weight of 230.52 g/mol . It is known for its unique structure, which includes a trichloroacetamide group and a dimethylpropenyl group. This compound is used in various scientific research applications due to its distinctive chemical properties.
准备方法
The synthesis of 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide involves several steps. One common method includes the reaction of trichloroacetic acid with an appropriate amine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
化学反应分析
2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the trichloroacetamide group into less chlorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for substitution.
科学研究应用
2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and as a stabilizer in certain formulations.
作用机制
The mechanism of action of 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The dimethylpropenyl group may also interact with hydrophobic regions of biomolecules, affecting their stability and activity .
相似化合物的比较
Similar compounds to 2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide include:
Trichloroacetamide: Lacks the dimethylpropenyl group, making it less hydrophobic.
2,2,2-Trichloro-N-(1-hydroxybut-3-en-2-yl)acetamide: Contains a hydroxybutenyl group instead of the dimethylpropenyl group, leading to different reactivity and solubility properties.
2,2,2-Trichloro-N-[(1E)-1-vinyl-1-hexenyl]acetamide: Features a vinylhexenyl group, which affects its chemical behavior and applications.
This compound stands out due to its unique combination of trichloroacetamide and dimethylpropenyl groups, which confer distinct chemical and physical properties, making it valuable for specific research and industrial applications.
属性
IUPAC Name |
2,2,2-trichloro-N-(2-methylbut-3-en-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10Cl3NO/c1-4-6(2,3)11-5(12)7(8,9)10/h4H,1H2,2-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVLCEQCUAZVSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C=C)NC(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443445 | |
| Record name | Acetamide, 2,2,2-trichloro-N-(1,1-dimethyl-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91989-80-9 | |
| Record name | Acetamide, 2,2,2-trichloro-N-(1,1-dimethyl-2-propenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-({1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-4-YL}AMINO)PROPAN-2-OL](/img/structure/B1661458.png)

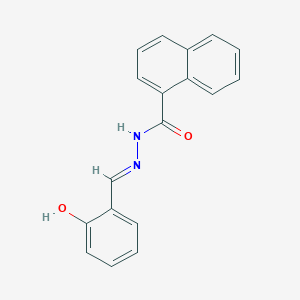
![1-[Benzyl(methyl)amino]propan-2-ol](/img/structure/B1661463.png)
![N'-[(E)-phenylmethylidene]cyclopropanecarbohydrazide](/img/structure/B1661465.png)
![9-[2-(6-sulfanylidene-3H-purin-9-yl)ethyl]-3H-purine-6-thione](/img/structure/B1661466.png)

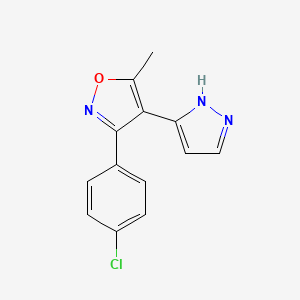

![2-[4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl]benzaldehyde](/img/structure/B1661476.png)

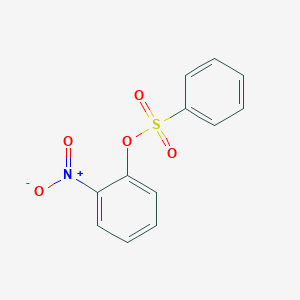
![Benzothiazole, 2-[[4-nitro-2-(trifluoromethyl)phenyl]thio]-](/img/structure/B1661479.png)
